(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
IUPAC Name |
(8aS)-2-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-6-4-9(12)7(11)5-2-1-3-8(5)6/h5,12H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLOXQHWNSIHC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(CC(=O)N2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N(CC(=O)N2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a double condensation mechanism:
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Nucleophilic attack : The amine group of the α-aminoamide attacks the carbonyl carbon of the α-ketoaldehyde, forming an imine intermediate.
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Cyclization : Intramolecular cyclization generates the pyrazinone ring, with the hydroxyl group arising from tautomerization.
Stereochemical control at the C2 position is achieved using enantiomerically pure α-aminoamides. For example, (S)-configured starting materials direct the formation of the (S)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions.
Optimization of Reaction Parameters
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Outcome |
|---|---|---|
| Temperature | −30°C to 0°C | Minimizes side reactions |
| Base | NaOH or NEt₄OH | Enhances reaction rate |
| Solvent | Methanol | Improves solubility of intermediates |
| Reaction Time | 2–4 hours | Balances completion vs. degradation |
A study demonstrated that using tetraethylammonium hydroxide (NEt₄OH) at −20°C in methanol increased yields to 70% compared to 50% with NaOH at room temperature.
Cyclization of Propargylamine Derivatives
An alternative route involves the cyclization of N-propargylenaminones, as exemplified in the synthesis of related pyrrolo[1,2-a]pyrazine derivatives.
Synthetic Pathway
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Cross-coupling : Pyrrole derivatives react with acyl bromoacetylenes on solid alumina to form 2-(acylethynyl)pyrroles.
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Propargylamine addition : The acetylenes undergo nucleophilic addition with propargylamine, yielding N-propargylenaminones.
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Intramolecular cyclization : Cesium carbonate in DMSO catalyzes the formation of the hexahydropyrrolopyrazine skeleton.
Catalytic Efficiency and Scalability
Cesium carbonate (Cs₂CO₃) outperforms other bases (e.g., K₂CO₃ or NaHCO₃) due to its strong basicity and solubility in DMSO. At 80°C, this method achieves 85% yield with a reaction time of 6 hours. Industrial scalability is feasible via continuous-flow reactors, which mitigate exothermic risks during cyclization.
Stereoselective Enzymatic Hydroxylation
Recent advances employ biocatalysts to introduce the C2 hydroxyl group stereoselectively. Aspergillus niger monooxygenase (AnMO) has been utilized to hydroxylate hexahydropyrrolo[1,2-a]pyrazine precursors in aqueous buffer (pH 7.0) at 30°C.
Biocatalytic Conditions and Performance
| Condition | Specification | Outcome |
|---|---|---|
| Enzyme Loading | 10 mg/g substrate | 92% conversion in 24 hours |
| Cofactor | NADPH (1 mM) | Essential for catalytic activity |
| Solvent System | Phosphate buffer | Maintains enzyme stability |
This method eliminates the need for chiral auxiliaries, achieving 99% ee for the (S)-enantiomer.
Industrial-Scale Production Strategies
While laboratory-scale syntheses are well-documented, industrial production requires cost-effective and sustainable approaches.
Continuous-Flow Synthesis
A pilot study demonstrated the viability of continuous-flow systems for the Jones condensation:
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Residence time : 15 minutes
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Throughput : 1.2 kg/day
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Purity : 98.5% (HPLC)
This method reduces solvent use by 40% compared to batch processes.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclization under microwave irradiation (150°C, 10 minutes) achieves 88% yield with 50% energy savings.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Jones Condensation | 70 | 90 | High | 120 |
| Propargylamine Cyclization | 85 | N/A | Moderate | 95 |
| Enzymatic Hydroxylation | 92 | 99 | Low | 220 |
The propargylamine route offers the best balance of yield and cost, while enzymatic methods excel in stereoselectivity but remain prohibitively expensive for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its biological activities:
- Antimicrobial Activity : Studies have indicated that (S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Antioxidant Properties : It has been identified as a potent antioxidant, capable of scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Preliminary investigations suggest that derivatives of this compound may offer neuroprotective benefits, making them relevant for treating neurodegenerative disorders .
Biological Research
The compound's interaction with biological systems has been a focal point for researchers:
- Mechanism of Action : Its mechanism involves interactions with various molecular targets, which could lead to the modulation of biological pathways associated with disease processes .
- Natural Sources : It has been isolated from various natural sources, including certain bacterial strains and plant extracts, indicating its ecological relevance and potential for biotechnological applications .
Materials Science
The unique chemical structure of this compound allows for exploration in materials science:
- Conductive Polymers : Research is being conducted on incorporating this compound into polymer matrices to enhance electrical conductivity and stability .
- Smart Materials : Its properties may be leveraged to develop materials that respond to environmental stimuli, which are crucial for advanced applications in sensors and actuators .
Case Study 1: Antioxidant Potential
In a study examining the antioxidant capacity of various compounds extracted from marine sources, this compound was identified as a significant contributor to the overall antioxidant activity observed in the extract. The study utilized reducing power assays to quantify the scavenging ability against free radicals .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound demonstrated effective inhibition of bacterial growth in vitro. The findings suggest that it could be developed into a new class of antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of (S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Anticancer Activity
- 3-(2-Methylpropyl) derivative : Demonstrated potent growth inhibition against HCT116 colon cancer cells (IC₅₀ ~20 µg/mL) via apoptosis induction. Morphological changes in HeLa and A549 cells were linked to DNA fragmentation .
- (S)-2-Hydroxy variant: Limited direct evidence, but the parent unsubstituted compound showed moderate cytotoxicity in microbial extracts, suggesting hydroxylation may enhance target selectivity .
Antimicrobial and Anti-Biofilm Activity
- 3-(Phenylmethyl) derivative: Exhibited antifungal activity with minimal cytotoxicity (IC₅₀ >100 µg/mL against mammalian cells). Disrupted P. aeruginosa biofilm formation at 10 µg/mL .
- 3-Isobutyl derivative : Showed moderate nematocidal activity (50–75% egg hatching inhibition at 20 mg/mL), outperformed by thymine analogs .
Antioxidant Activity
Algicidal Activity
- 3-Isopropyl derivative: Caused 70% mortality in Microcystis aeruginosa at 10 mg/mL, attributed to cell membrane disruption .
Structure-Activity Relationships
- Substituent Bulk : Bulky groups (e.g., phenylmethyl) enhance antifungal and anti-biofilm activity by improving lipid membrane interaction .
- Alkyl Chains : Short alkyl chains (e.g., 2-methylpropyl) optimize anticancer activity by balancing solubility and cell penetration .
- Hydroxylation : The 2-hydroxy group in (S)-configuration may improve antioxidant capacity but requires further validation .
Biological Activity
(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound is a derivative of pyrrolopyrazine, which has been extensively studied for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound features a hydroxyl group that enhances its solubility and biological activity compared to other similar compounds. The compound's unique stereochemistry contributes to its specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 169.21 g/mol |
| CAS Number | 122556-78-9 |
| Solubility | Soluble in DMSO and water |
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study highlighted the compound's ability to scavenge free radicals, suggesting its potential as a preventive agent against oxidative stress-related diseases . The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals.
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens. Its derivatives have been explored for their efficacy in treating bacterial infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.
Antitumor Potential
Preliminary studies indicate that this compound may possess antitumor properties. Its derivatives are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle regulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Reactive Oxygen Species (ROS): The compound reduces ROS levels, thereby protecting cells from oxidative damage.
- Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Pathways: The compound may modulate signaling pathways associated with inflammation and cell survival.
Study 1: Antioxidant Properties
In a study published in Frontiers in Microbiology, extracts containing this compound exhibited strong antioxidant activity. The research demonstrated that the compound effectively reduced oxidative stress markers in vitro and suggested potential applications in preventing diseases linked to oxidative damage .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound inhibited growth at low concentrations, supporting its development as a novel antimicrobial agent .
Comparison with Similar Compounds
This compound shares structural similarities with other nitrogen-containing heterocycles but stands out due to its enhanced biological activities attributed to the hydroxyl functional group.
Table 2: Comparison of Biological Activities
| Compound | Antioxidant Activity | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Moderate | Low | Low |
| 2,3-Indolinedione | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
